molecular formula C10H10N4 B2751916 2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine CAS No. 2319800-66-1

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine

Cat. No. B2751916
CAS RN: 2319800-66-1
M. Wt: 186.218
InChI Key: ZHRQAUGZCGTPAE-UHFFFAOYSA-N
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Description

“2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine” is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of organic compounds known as pyridinylpyrimidines. These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .


Synthesis Analysis

A synthetic approach to N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates has been reported . The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .

Scientific Research Applications

Dual Activity in Cholinesterase and Aβ-Aggregation Inhibition

A class of 2,4-disubstituted pyrimidines demonstrated dual inhibitory activity against cholinesterase and amyloid-β (Aβ)-aggregation, highlighting their potential for Alzheimer's disease treatment. The central pyrimidine ring serves as a suitable template for developing dual inhibitors, targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).

Insecticidal and Antibacterial Potential

Pyrimidine linked pyrazole heterocyclics exhibited significant insecticidal and antibacterial activities, demonstrating their potential as bioactive agents in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).

Antifungal and Antibacterial Pharmacophores

Pyrazole derivatives, including those with a pyrimidine component, showed significant antifungal and antibacterial activities, identifying crucial pharmacophore sites for the development of new antimicrobial agents (Titi et al., 2020).

Histamine H4 Receptor Ligands

2-Aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) demonstrated potential as anti-inflammatory agents and in pain management, supporting the therapeutic promise of H4R antagonists in these areas (Altenbach et al., 2008).

Corrosion Inhibition

Pyrimidinic Schiff bases were effective corrosion inhibitors for mild steel in hydrochloric acid solution, indicating their potential in industrial applications to protect metals from corrosion (Ashassi-Sorkhabi et al., 2005).

KDM4 and KDM5 Inhibition

N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives, through optimization guided by structure-based design, demonstrated potent inhibitory activity against KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylases, highlighting their potential for therapeutic applications in cancer treatment (Bavetsias et al., 2016).

Antimicrobial Activity of Pyrimidine Salts

Pyrimidine salts showed considerable antimicrobial activity, underlining the versatility of pyrimidine derivatives in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).

properties

IUPAC Name

2-methyl-N-pyridin-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-8-11-7-5-10(13-8)14-9-4-2-3-6-12-9/h2-7H,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRQAUGZCGTPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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